1-Pentadecanesulfonic acid, sodium salt

Description

Background and Significance in Supramolecular Chemistry and Colloid Science

The significance of 1-pentadecanesulfonic acid, sodium salt in supramolecular chemistry and colloid science lies in its ability to self-assemble in solution. Like other surfactants, when its concentration in an aqueous solution surpasses a certain threshold, known as the critical micelle concentration (CMC), the individual molecules aggregate to form organized structures called micelles. In these micelles, the hydrophobic pentadecyl chains orient themselves towards the core, minimizing contact with water, while the polar sulfonate headgroups remain exposed to the aqueous environment.

This self-assembly is a cornerstone of supramolecular chemistry, which explores the chemistry of non-covalent bonds. The formation of micelles and other aggregates is driven by a delicate balance of forces, including the hydrophobic effect, electrostatic interactions between the charged head groups, and van der Waals forces between the alkyl chains.

In colloid science, the study of these self-assembled structures is crucial. The formation of micelles dramatically alters the properties of the solution, such as its ability to solubilize non-polar substances, its surface tension, and its viscosity. These properties are harnessed in a multitude of applications, including as emulsifiers, detergents, and foaming agents. The specific length of the 15-carbon chain in this compound influences these properties, positioning it within a spectrum of surfactants with varying hydrophobic characteristics.

Evolution of Research Trajectories for Long-Chain Alkyl Sulfonates

The study of long-chain alkyl sulfonates, the chemical class to which this compound belongs, has evolved significantly over the decades. Initially, research was heavily focused on their synthesis and fundamental properties, such as determining their critical micelle concentrations and understanding their basic phase behavior. These early studies laid the groundwork for their widespread use in industrial and household applications.

As the field progressed, research trajectories diversified. A significant area of investigation has been the relationship between the molecular structure of alkyl sulfonates and their performance characteristics. For instance, studies have systematically varied the length of the alkyl chain to understand its impact on surface activity, with longer chains generally leading to lower CMCs and greater surface tension reduction, up to a point. The position of the sulfonate group along the alkyl chain has also been a subject of study, with primary sulfonates (like the 1-pentadecanesulfonate) exhibiting different properties compared to their secondary isomers.

More recently, the focus has shifted towards more complex systems and applications. This includes the study of mixed-micelle formation with other types of surfactants (cationic, non-ionic, or zwitterionic) to achieve synergistic effects and tailor the properties of the resulting formulations. There is also a growing interest in the environmental fate and biodegradability of these surfactants, prompting research into more sustainable alternatives and production methods. Furthermore, the application of advanced analytical techniques, such as small-angle neutron scattering (SANS) and molecular dynamics simulations, has enabled a more detailed understanding of the size, shape, and internal structure of the micelles formed by long-chain alkyl sulfonates.

Identification of Key Research Gaps and Motivations for Advanced Studies

Despite decades of research, several key gaps remain in the understanding and application of long-chain alkyl sulfonates like this compound. One significant area requiring further investigation is the precise control over the self-assembly process to create novel supramolecular architectures beyond simple spherical micelles. The formation of worm-like micelles, vesicles, or other complex phases can lead to unique rheological properties and functionalities, but predicting and controlling these transitions remains a challenge.

Another research gap lies in the detailed understanding of the interactions between these surfactants and other molecules, such as polymers, proteins, and DNA. These interactions are fundamental to applications in areas like drug delivery, personal care formulations, and biotechnology. A more profound comprehension of these interactions at the molecular level could lead to the design of more effective and targeted systems.

Furthermore, there is a need for more comprehensive studies on the behavior of these surfactants under extreme conditions, such as high salinity, high temperature, and in the presence of multivalent ions. Such conditions are common in industrial processes like enhanced oil recovery and in certain environmental contexts. While some research exists, a systematic understanding of the effects of these stressors on the phase behavior and performance of long-chain alkyl sulfonates is incomplete.

The drive for more sustainable and environmentally benign chemical products provides a strong motivation for future research. This includes the development of synthesis routes that utilize renewable feedstocks and greener chemical processes. Additionally, a deeper understanding of the biodegradation pathways and the ecotoxicity of these surfactants and their degradation products is crucial for their responsible use. The exploration of these research gaps will undoubtedly lead to new scientific insights and innovative applications for this compound and related long-chain alkyl sulfonates.

Detailed Research Findings

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on the well-documented behavior of homologous series of sodium alkyl sulfonates. The critical micelle concentration (CMC) is a key parameter that indicates the onset of micelle formation. For straight-chain anionic surfactants, the CMC generally decreases by a factor of approximately two for each additional methylene (B1212753) group in the alkyl chain.

The thermodynamics of micellization provide insight into the driving forces behind the self-assembly process. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. ijert.org This is primarily driven by a large positive entropy change (ΔS°mic) resulting from the release of structured water molecules from around the hydrophobic alkyl chains (the hydrophobic effect), which outweighs the often small and sometimes positive enthalpy change (ΔH°mic). ijert.org

The surface tension of a surfactant solution decreases with increasing concentration until it reaches the CMC, at which point it plateaus. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing the surface tension of water.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

|---|---|

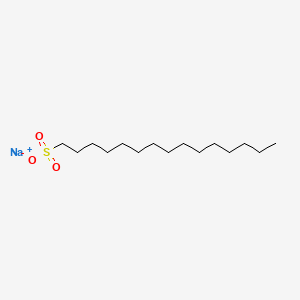

| Molecular Formula | C₁₅H₃₁NaO₃S |

| Molecular Weight | 314.46 g/mol |

| Critical Micelle Concentration (CMC) | ~0.3 - 0.6 mM |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Negative |

| Standard Enthalpy of Micellization (ΔH°mic) | Typically small and positive |

Note: The CMC value is an estimation based on the trends observed for shorter and longer chain sodium alkyl sulfonates. The thermodynamic parameters are qualitative estimations based on the general behavior of anionic surfactants.

Established Synthetic Routes for this compound

Traditional methods for synthesizing alkyl sulfonates have been well-documented, primarily involving direct sulfonation or indirect routes starting from functionalized precursors.

Direct sulfonation of a long-chain alkane like n-pentadecane involves the introduction of a sulfonic acid group (-SO₃H) onto the carbon chain. Higher normal alkanes (typically hexane (B92381) and longer) can undergo sulfonation when heated with oleum (B3057394) at high temperatures, around 400°C. askiitians.com Two prominent industrial methods for this type of transformation are sulfoxidation and sulfochlorination.

Sulfoxidation: This process involves a free-radical reaction where the alkane reacts with sulfur dioxide and oxygen, typically initiated by UV light. This method directly forms the alkanesulfonic acid.

Sulfochlorination: This route involves the reaction of the alkane with sulfuryl chloride (SO₂Cl₂) or a mixture of sulfur dioxide and chlorine, also under UV irradiation, to produce an alkanesulfonyl chloride (R-SO₂Cl). This intermediate is then hydrolyzed to yield the desired alkanesulfonic acid.

Following the formation of 1-pentadecanesulfonic acid through these direct methods, a neutralization step is required. This is typically achieved by reacting the acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final sodium salt product. tandfonline.comtandfonline.comscielo.br

Indirect methods provide alternative pathways to the target compound, often starting with more reactive precursors than the relatively inert n-pentadecane.

From Alkyl Halides (Strecker Synthesis): A common indirect route involves the reaction of a 1-haloalkane, such as 1-bromopentadecane (B48590), with sodium sulfite (B76179) (Na₂SO₃). This nucleophilic substitution reaction, known as the Strecker sulfite synthesis, directly yields the sodium salt of the alkanesulfonic acid.

From Olefins: Another significant indirect method is the free-radical addition of sodium bisulfite (NaHSO₃) to a terminal olefin, in this case, 1-pentadecene. This reaction is often initiated by oxygen or a chemical initiator like azodiisobutyronitrile to produce the sodium alkanesulfonate. tandfonline.comacs.org This approach can offer high yields and avoids the use of harsh reagents like chlorine. tandfonline.com

Table 1: Comparison of Established Synthetic Routes

| Route | Starting Material | Key Reagents | Intermediate | Key Characteristics |

|---|---|---|---|---|

| Direct Sulfoxidation | n-Pentadecane | SO₂, O₂, UV light | None | Single-step to acid; requires photochemical reactor. |

| Direct Sulfochlorination | n-Pentadecane | SO₂, Cl₂, UV light | 1-Pentadecanesulfonyl chloride | Two-step process (sulfonation then hydrolysis); involves chlorine. |

| Indirect (Strecker) | 1-Bromopentadecane | Sodium sulfite (Na₂SO₃) | None | Direct conversion of alkyl halide to sodium salt. |

| Indirect (from Olefin) | 1-Pentadecene | Sodium bisulfite (NaHSO₃), Initiator | None | Good for terminal olefins; can be a greener alternative. tandfonline.com |

Advanced Synthetic Strategies for Enhanced Purity and Yield

Modern synthetic chemistry emphasizes the development of more efficient, purer, and environmentally benign processes.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonate synthesis, this includes:

Avoiding Hazardous Reagents: Developing methods that avoid toxic and harmful reagents like chlorine (Cl₂) and sulfur dioxide (SO₂), which are used in conventional sulfochlorination and sulfoxidation, is a key goal. tandfonline.com The synthesis from olefins using sodium bisulfite is an example of a simpler and safer preparation process. tandfonline.com

Atom Economy: Using reactions that incorporate a high proportion of the starting materials into the final product, such as addition reactions, is preferred.

Solvent-Free Conditions: Research into solvent-free sulfonation using pure sulfur trioxide and an initiator represents a frontier in minimizing waste and simplifying purification. google.com

Use of Renewable Resources: While not directly applied to n-pentadecane, the development of sulfonated catalysts from renewable waste products like lignosulfonate points to a broader trend in sustainable chemical production. nih.gov

Catalysis plays a crucial role in improving the efficiency and selectivity of sulfonation and related reactions.

Radical Initiators: In the synthesis from olefins, catalysts such as azodiisobutyronitrile are used to initiate the radical addition of bisulfite, leading to high yields in shorter reaction times. tandfonline.com

Ion Catalysis: The addition of sulfite radicals to olefins can be catalyzed by specific ions, enhancing the reaction rate and efficiency. acs.org

Electrochemical Methods: An emerging strategy involves the electrochemical, transition-metal-free reaction of alkenes with potassium metabisulfite (B1197395) (a sulfur dioxide surrogate) and an alcohol to form sulfonate esters, representing a green and efficient pathway. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

5896-54-8 |

|---|---|

Molecular Formula |

C15H32NaO3S |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

sodium;pentadecane-1-sulfonate |

InChI |

InChI=1S/C15H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18;/h2-15H2,1H3,(H,16,17,18); |

InChI Key |

CBHJHZNFYLMFGZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

5896-54-8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Optimization

The synthesis of long-chain sodium alkyl sulfonates like 1-Pentadecanesulfonic acid, sodium salt, can be achieved through several established chemical routes. A prominent method is the Strecker sulfite (B76179) alkylation, which involves the reaction of an alkyl halide with an alkali metal sulfite. drugfuture.comasianpubs.org

A plausible synthetic pathway for this compound, would involve the use of 1-bromopentadecane (B48590) as the starting alkyl halide. The reaction proceeds via nucleophilic substitution, where the sulfite ion displaces the bromide ion.

Reaction: CH₃(CH₂)₁₄Br + Na₂SO₃ → CH₃(CH₂)₁₄SO₃Na + NaBr

Optimization of this reaction pathway typically involves adjusting parameters such as reaction temperature, time, and the molar ratio of reactants to maximize the yield and purity of the final product. For instance, in the synthesis of a shorter-chain analog, sodium pentanesulfonate, the reaction of bromopentane with sodium sulfite is carried out at elevated temperatures of 190–210 °C for 10–20 hours. nih.gov The use of a catalyst, such as copper, has been shown to improve the efficiency of the Strecker reaction for the synthesis of other sodium alkyl sulfonates. asianpubs.orgresearchgate.net

Another synthetic approach involves the sulfonation of the corresponding alkane, pentadecane. However, this method can be less specific and may lead to a mixture of isomers. The direct sulfoxidation of alkanes is also a known industrial process for producing secondary alkyl sulfonates. tandfonline.com For primary alkyl sulfonates like the title compound, the reaction of an α-olefin (1-pentadecene) with sodium bisulfite, often initiated by a free radical source, is another viable pathway. tandfonline.com

Chromatographic techniques are indispensable for the validation of the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of anionic surfactants. thermofisher.comchromforum.org Due to the lack of a strong chromophore in the alkyl sulfonate structure, detection can be challenging with standard UV-Vis detectors, although detection at low wavelengths (around 210 nm) is sometimes possible. chromforum.org More commonly, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are employed. thermofisher.com Mass Spectrometry (MS) is also a powerful detection method used in conjunction with HPLC for sensitive and specific analysis. wordpress.comlcms.cz

A typical HPLC method for a long-chain alkyl sulfonate would utilize a reverse-phase column, such as a C18 column. chromforum.orghitachi-hightech.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. hitachi-hightech.com Ion-pairing agents can also be added to the mobile phase to improve the retention and peak shape of the anionic sulfonate.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the identification of volatile impurities and byproducts that may be present in the final product. While the sodium salt itself is not sufficiently volatile for direct GC analysis, derivatization to a more volatile ester form can be performed. However, GC-MS is more commonly applied to detect potential genotoxic impurities such as alkyl sulfonates that may arise from side reactions during synthesis. nih.govmdpi.com For instance, methods have been developed for the trace analysis of various alkyl sulfonate esters in drug substances using GC-MS with multiple reaction monitoring (MRM) for high sensitivity and selectivity. nih.govsci-hub.se

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or MS |

| Column Temperature | 30-40 °C |

Spectroscopic methods are crucial for confirming the molecular structure and assessing the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would show characteristic signals for the terminal methyl group, the numerous methylene (B1212753) groups of the long alkyl chain, and the methylene group adjacent to the sulfonate group, which would be shifted downfield. tandfonline.comresearchgate.net

¹³C NMR spectroscopy would similarly provide distinct signals for each carbon atom in the alkyl chain, with the carbon atom bonded to the sulfonate group exhibiting a significant downfield shift. tandfonline.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a sodium alkyl sulfonate will be characterized by strong absorption bands corresponding to the sulfonate group. researchgate.netblogspot.com

Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com

A strong band for the S-O stretch is also expected in the region of 1000-750 cm⁻¹. blogspot.com

The presence of the long alkyl chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For anionic surfactants like this compound, electrospray ionization (ESI) is a common technique, typically in negative ion mode. rsc.orgacs.org The mass spectrum would be expected to show a prominent peak for the [M-Na]⁻ ion, corresponding to the pentadecanesulfonate anion. High-resolution mass spectrometry can be used to confirm the elemental composition.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for CH₃, -(CH₂)₁₃-, and -CH₂SO₃⁻ groups. |

| ¹³C NMR | Distinct signals for each carbon of the pentadecyl chain. |

| IR (cm⁻¹) | ~1350 (asymmetric S=O stretch), ~1175 (symmetric S=O stretch), ~1000-750 (S-O stretch). |

| Mass Spectrometry (ESI-) | [M-Na]⁻ peak at m/z corresponding to C₁₅H₃₁SO₃⁻. |

Self Assembly and Supramolecular Architectures in Aqueous and Non Aqueous Systems

Thermodynamics and Kinetics of Micellization

The formation of micelles is a spontaneous process that occurs above a certain concentration, known as the critical micelle concentration (CMC). This process is governed by a delicate balance of thermodynamic forces, including hydrophobic interactions, electrostatic repulsion between head groups, and van der Waals forces between the hydrocarbon tails. The thermodynamics and kinetics of micellization for sodium 1-pentadecanesulfonate are crucial for understanding its behavior as a surfactant.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. nih.gov The determination of the CMC for sodium 1-pentadecanesulfonate can be accomplished through various experimental techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. wikipedia.org

Commonly employed methodologies include:

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. nih.gov The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. wikipedia.org This method is widely used due to its reliability.

Conductivity Measurement: For ionic surfactants like sodium 1-pentadecanesulfonate, the electrical conductivity of the solution changes at the CMC. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774), which are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment results in a significant alteration of the fluorescence spectrum of the probe, which can be used to determine the CMC. nih.gov

Capillary Electrophoresis: This method relies on monitoring the viscosity differences across a range of surfactant concentrations. A significant change in migration times is observed upon reaching the CMC, allowing for its determination. dntb.gov.ua

The selection of a particular method can sometimes influence the measured CMC value, especially if the micellization process occurs over a broader concentration range. wikipedia.org

The aggregation behavior of sodium 1-pentadecanesulfonate is sensitive to various external factors that can alter the thermodynamics of micellization.

Temperature: For ionic surfactants, the relationship between CMC and temperature is often non-monotonic, exhibiting a U-shaped curve. researchgate.net Initially, an increase in temperature typically leads to a decrease in the CMC, as the desolvation of the hydrophilic head group favors micellization. mdpi.com However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can oppose micellization, causing the CMC to increase. nailib.com The standard enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC. mdpi.com

Ionic Strength: The addition of an electrolyte, such as sodium chloride, to a solution of an anionic surfactant like sodium 1-pentadecanesulfonate generally leads to a decrease in the CMC. nih.gov The added counterions (Na+) reduce the electrostatic repulsion between the negatively charged sulfonate head groups in the micelles, thereby promoting aggregation at lower surfactant concentrations. nih.gov This effect is more pronounced with divalent cations like Ca2+, which can significantly lower the CMC. csun.edu

Counterion Effects: The nature of the counterion can influence micellization. For a given anionic surfactant, counterions with a smaller hydrated radius and lower electronegativity tend to bind more effectively to the micelle surface, leading to a greater reduction in the CMC. This is because they can more effectively screen the electrostatic repulsion between the head groups.

Co-solutes: The presence of organic co-solutes can have a significant impact on the micellization of sodium 1-pentadecanesulfonate. For instance, the addition of a polar organic solvent like ethylene (B1197577) glycol can increase the CMC. This is because ethylene glycol can make the bulk solvent more "hydrophobic-friendly," which disfavors the transfer of the surfactant's hydrocarbon tail from the bulk to the micelle. wikipedia.org The free energy of micellization (ΔG°mic) becomes less negative in the presence of such co-solutes, indicating that micellization is less spontaneous. wikipedia.org

The following table summarizes the expected effects of these factors on the CMC of sodium 1-pentadecanesulfonate, based on general principles for anionic surfactants.

| Factor | Change | Expected Effect on CMC | Rationale |

| Temperature | Increase | U-shaped curve (initially decreases, then increases) | Complex interplay between head group desolvation and disruption of water structure around the tail. researchgate.netnailib.com |

| Ionic Strength | Increase | Decrease | Shielding of electrostatic repulsion between head groups by counterions. nih.gov |

| Counterion | Smaller hydrated radius | Decrease | More effective charge screening at the micelle surface. |

| Co-solute (polar) | Addition | Increase | Increased solubility of the monomer in the bulk solvent. wikipedia.org |

The micelles formed by sodium 1-pentadecanesulfonate are not static entities. Their size, shape, and aggregation number (the average number of surfactant molecules in a micelle) are influenced by factors such as surfactant concentration, temperature, and ionic strength.

Initially, at concentrations just above the CMC, surfactants like sodium 1-pentadecanesulfonate are expected to form spherical micelles. As the surfactant concentration increases, these spherical micelles can grow and may transition into more elongated, cylindrical or rod-like structures. nih.gov This growth is driven by the minimization of the free energy of the system.

The aggregation number of micelles can be determined experimentally using techniques such as:

Time-Resolved Fluorescence Quenching (TRFQ): This is a powerful method for determining the aggregation number of micelles in solution. nih.gov

Small-Angle Neutron Scattering (SANS): SANS is a technique that provides detailed information about the size, shape, and internal structure of micelles. nih.gov

For sodium alkyl sulfonates, the aggregation number generally increases with increasing alkyl chain length. researchgate.net The addition of salt also tends to increase the aggregation number by reducing the electrostatic repulsion between the head groups, which allows for a more compact packing of the surfactant molecules within the micelle. nih.gov

The table below shows representative aggregation numbers for sodium alkyl sulfates with varying chain lengths, illustrating the expected trend for sodium 1-pentadecanesulfonate.

| Surfactant | Alkyl Chain Length | Aggregation Number (N) |

| Sodium Decyl Sulfate (B86663) | 10 | ~40 |

| Sodium Dodecyl Sulfate | 12 | ~62 |

| Sodium Tetradecyl Sulfate | 14 | ~80 |

Data for sodium alkyl sulfates serve as a proxy to illustrate the trend for sodium 1-pentadecanesulfonate.

Formation of Higher-Order Self-Assembled Structures

Under certain conditions of concentration, temperature, and in the presence of additives, sodium 1-pentadecanesulfonate can self-assemble into more complex, higher-order structures beyond simple micelles. These structures include vesicles, liposomes, and various liquid crystalline phases.

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. Single-chain surfactants like sodium 1-pentadecanesulfonate can form vesicles, often induced by changes in conditions such as pH, temperature, or the addition of salt or other molecules. rsc.org The formation of vesicles from single-chain surfactants is of particular interest as a simple model for protocells. nih.gov

The formation of vesicles is often governed by the packing parameter of the surfactant, which relates the head group area, the volume of the hydrophobic tail, and the critical chain length. Changes in ionic strength, for example, can compress the electrical double layer of the ionic head groups, altering the packing parameter and favoring the formation of bilayers, which then close to form vesicles. liposomes.ca

Liposomes are a specific type of vesicle that are often prepared from phospholipids, but can also be formed from other amphiphiles. nih.gov Common methods for preparing liposomes include:

Thin-Film Hydration: This involves dissolving the amphiphile in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous solution. sigmaaldrich.com

Solvent Injection Method: In this method, a solution of the amphiphile in a water-miscible organic solvent (like ethanol) is rapidly injected into an aqueous phase. nih.gov

Reverse-Phase Evaporation: This technique involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure to form vesicles. nih.gov

While specific studies on the formation of vesicles and liposomes solely from sodium 1-pentadecanesulfonate are not extensively documented, its amphiphilic nature suggests that under appropriate conditions, it could participate in the formation of such bilayer structures, potentially in combination with other lipids or co-surfactants. google.com

At higher concentrations, aqueous solutions of sodium 1-pentadecanesulfonate can exhibit lyotropic liquid crystalline phases. researchgate.net These are phases where the molecules have a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. highland.cc.il.us The type of liquid crystalline phase formed depends on the concentration of the surfactant and the temperature. researchgate.net

Studies on sodium pentadecyl sulfonate have shown that it forms liquid crystalline phases in concentrated aqueous solutions. researchgate.net The mesomorphism (the behavior of liquid crystals) of this system is influenced by temperature. researchgate.net Common lyotropic liquid crystalline phases formed by surfactants include:

Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal array. wikipedia.org

Lamellar Phase (Lα): Consists of parallel bilayers of surfactant molecules separated by layers of water. wikipedia.org

Cubic Phases: These are highly viscous, optically isotropic phases with complex, bicontinuous structures. wikipedia.org

The transitions between these phases can be induced by changes in temperature or concentration. thepharmajournal.com For example, increasing the temperature can cause a transition from a more ordered lamellar phase to a less ordered hexagonal or micellar phase. ijert.org The study of these phase transitions is often carried out using techniques such as polarized light microscopy, X-ray diffraction, and differential scanning calorimetry (DSC). researchgate.net

The phase diagram of a surfactant-water system maps out the regions of stability for the different phases as a function of concentration and temperature. For long-chain alkyl sulfonates, lamellar phases are often prominent, particularly at higher concentrations. nih.govijert.org

Surfactant-Polymer Complex Coacervation and Co-assembly

The interaction between ionic surfactants, such as sodium 1-pentadecanesulfonate, and polymers is a complex process governed by a balance of electrostatic and hydrophobic interactions. mdpi.combgu.ac.il When an anionic surfactant is mixed with a nonionic or a cationically charged polymer, association can occur, leading to the formation of surfactant-polymer complexes. mdpi.comnih.gov This process can result in complex coacervation, a phenomenon of liquid-liquid phase separation where a polymer- and surfactant-rich dense phase (the coacervate) separates from a dilute supernatant phase. nih.govresearchgate.netnih.govmdpi.com

The formation of these complexes is highly dependent on several factors, including the concentrations of both the surfactant and the polymer, the ionic strength of the solution, and the specific chemical structures of the interacting species. mdpi.comnih.govmdpi.com Initially, at very low surfactant concentrations, individual surfactant molecules can bind to the polymer chain, primarily driven by electrostatic attraction if the polymer is oppositely charged, or by hydrophobic interactions. mdpi.combgu.ac.il As the surfactant concentration increases, a cooperative binding process often takes place, leading to the formation of micelle-like aggregates along the polymer chain. bgu.ac.il

This co-assembly can significantly alter the properties of the solution. For instance, the viscosity of the microenvironment can increase due to the formation of these large polymer-surfactant aggregates. nih.gov The turbidity of the solution is also a key indicator of coacervation, with the solution becoming cloudy as the dense coacervate droplets form and scatter light. researchgate.netresearchgate.net The presence of salt plays a crucial role; it can screen the electrostatic interactions, which can either enhance or inhibit complex formation depending on the specific system and salt concentration. mdpi.commdpi.com High salt concentrations generally weaken the electrostatic driving force for complexation, leading to the dissolution of the coacervate phase. mdpi.com

Studies on similar systems, such as sodium dodecyl sulfate (SDS) with various polymers, have provided detailed insights into these mechanisms. For example, the interaction of SDS with cationic polymers like poly(diallyldimethylammonium chloride) (PDADMAC) is driven by both electrostatic and hydrophobic forces, resulting in the formation of nanoparticles whose charge depends on the surfactant-to-polymer ratio. bgu.ac.ilresearchgate.net Similarly, the interaction of SDS with non-ionic block copolymers like Pluronic F108 in the presence of poly(acrylic acid) (PAA) leads to coacervates whose mechanical properties are sensitive to the surfactant concentration. osti.gov These findings highlight the general principles that would govern the co-assembly of sodium 1-pentadecanesulfonate with various polymers.

Interfacial Self-Assembly and Adsorption Phenomena

As a surfactant, sodium 1-pentadecanesulfonate exhibits a strong tendency to adsorb at interfaces, a behavior that is fundamental to its applications. This adsorption is driven by the amphiphilic nature of the molecule, which possesses a long hydrophobic pentadecyl chain and a hydrophilic sulfonate headgroup.

Adsorption at Air-Liquid Interfaces

Sodium 1-pentadecanesulfonate, like other ionic surfactants, readily adsorbs at the air-liquid (specifically, air-water) interface. This adsorption leads to a reduction in the surface tension of the water. The hydrophobic alkyl chains orient themselves towards the air, while the hydrophilic sulfonate headgroups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the water's surface, thereby lowering the surface tension. researchgate.net

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. Beyond the CMC, the surface tension of the solution remains relatively constant. The efficiency of adsorption can be quantified by the maximum surface excess concentration (Γmax), which represents the maximum packing density of the surfactant molecules at the interface. From this, the minimum area occupied by each molecule (Amin) can be calculated. researchgate.net

The presence of inorganic salts in the solution can influence the adsorption behavior. Salts can reduce the electrostatic repulsion between the ionic headgroups of the adsorbed surfactant molecules, allowing for denser packing at the interface and often lowering the CMC. mdpi.com For instance, studies on sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that the addition of salts like NaCl, CaCl2, and Na2SO4 can decrease the CMC and further reduce surface tension. mdpi.com This effect is also observed for other ionic surfactants and would be expected for sodium 1-pentadecanesulfonate. The specific ions present can have different effects, a phenomenon known as the Hofmeister effect. mdpi.com

| Parameter | Description | Typical Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system will go to micelles. | Surfactant chain length, temperature, presence of electrolytes. |

| Surface Tension at CMC (γcmc) | The minimum surface tension value achieved at the CMC. | Molecular structure of the surfactant, packing at the interface. |

| Maximum Surface Excess (Γmax) | The maximum concentration of surfactant adsorbed per unit area at the interface. | Molecular size, electrostatic interactions between headgroups. |

| Minimum Area per Molecule (Amin) | The average area occupied by each surfactant molecule at the interface at maximum packing. | Surfactant structure, presence of co-solutes or salts. |

This table presents key parameters used to characterize surfactant adsorption at the air-liquid interface. The values are specific to each surfactant system and the conditions under which they are measured.

Adsorption at Solid-Liquid Interfaces (e.g., mineral oxides, latex particles)

The adsorption of sodium 1-pentadecanesulfonate onto solid surfaces from a liquid phase is a critical process in applications such as detergency, mineral flotation, and colloid stabilization. The nature of this adsorption depends heavily on the properties of both the surfactant and the solid substrate.

On mineral oxides like alumina (B75360) or silica (B1680970), the adsorption of anionic surfactants is strongly influenced by the surface charge of the mineral, which is itself dependent on the pH of the solution. Alumina, for instance, possesses a positively charged surface at pH values below its point of zero charge (PZC), leading to strong electrostatic attraction for anionic sulfonate headgroups. researchgate.netcolumbia.edu As the surfactant adsorbs, the hydrophobic tails can associate, forming aggregates on the surface known as hemimicelles or admicelles, which can drastically alter the wettability of the surface. columbia.edu The adsorption of alkyl-benzene sulfonates on alumina has been shown to be significant, demonstrating the affinity of sulfonated surfactants for such surfaces. researchgate.net In contrast, silica is typically negatively charged above a low pH, leading to electrostatic repulsion with anionic surfactants. However, adsorption can still occur, often mediated by the presence of multivalent cations or through hydrophobic interactions, especially if the silica surface has been modified. rsc.orgmdpi.com

In the context of latex particles, which are often used in emulsions and coatings, surfactants play a key role as stabilizers. Anionic surfactants like sodium 1-pentadecanesulfonate can adsorb onto the surface of polymer latex particles, imparting an electrostatic charge that prevents the particles from aggregating. mdpi.comresearchgate.net The amount of surfactant adsorbed can be determined by constructing an adsorption isotherm, which relates the amount of adsorbed surfactant to its equilibrium concentration in the solution. researchgate.net The adsorption process can lead to charge neutralization (if the particles are initially charged) and subsequent charge reversal as more surfactant adsorbs, creating a stabilizing layer. mdpi.com The presence of electrolytes can impact this process by compressing the electrical double layer and affecting the packing of surfactant molecules on the particle surface. researchgate.net

Interactions with Macromolecular and Colloidal Systems

Colloidal Stability and Flocculation Mediated by 1-Pentadecanesulfonic Acid, Sodium Salt

This compound, can act as an emulsifier and stabilizer in colloidal systems. Its utility has been noted in processes such as water-dispersion polymerization, where it aids in preventing the aggregation of newly formed nanoparticles. uea.ac.uk The surfactant molecules adsorb onto the surface of particles, creating a stabilizing layer that can prevent flocculation and maintain the dispersion's stability. uea.ac.uk

The mechanism of stabilization often involves the creation of an electrostatic and/or steric barrier. The negatively charged sulfonate groups orient towards the aqueous phase, imparting a surface charge to the colloidal particles. This leads to electrostatic repulsion between particles, hindering their approach and subsequent aggregation. The long hydrocarbon tail can also contribute to a steric barrier, further preventing particle agglomeration.

Homoaggregation refers to the self-assembly of surfactant molecules into structures such as micelles. This process is fundamental to the behavior of surfactants in solution and occurs above a specific concentration known as the critical micelle concentration (CMC). The formation of micelles is driven by the hydrophobic effect, where the hydrophobic alkyl chains aggregate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. cymitquimica.com

While the surfactant properties of this compound and its ability to form micelles are acknowledged, specific quantitative data regarding its CMC, aggregation number (the number of surfactant molecules in a micelle), and the thermodynamics of its micellization are not detailed in the available scientific literature. Such data is crucial for a comprehensive understanding of its homoaggregation behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₃₁NaO₃S |

| Appearance | White to off-white solid or powder cymitquimica.com |

| Solubility | Soluble in water cymitquimica.com |

This table presents general properties; specific experimental data on aggregation is not available in the search results.

Heteroaggregation involves the aggregation of surfactant molecules with other components in a system, such as different types of colloidal particles, polymers, or other macromolecules. The interaction of this compound with these entities can lead to the formation of complex structures and significantly alter the stability of the system.

For instance, as an anionic surfactant, this compound would be expected to interact strongly with positively charged colloids or polymers through electrostatic attraction. This can lead to the adsorption of the surfactant onto the surface, potentially causing charge neutralization and subsequent flocculation, or charge reversal and restabilization at higher surfactant concentrations.

In the context of polymerization, its role as an emulsifier suggests it interacts with monomer droplets and growing polymer particles to maintain a stable emulsion throughout the reaction process. uea.ac.uk This is a form of heteroaggregation where the surfactant stabilizes the interface between the organic monomer/polymer phase and the continuous aqueous phase.

Detailed research findings and quantitative data from studies specifically investigating the heteroaggregation of this compound with various colloids and macromolecules are not present in the currently available literature. Therefore, a more in-depth analysis and the creation of data tables on this topic are not possible at this time.

Advanced Characterization Techniques and Methodological Innovations

Spectroscopic Analysis of Aggregated States

Spectroscopic techniques are invaluable for probing the local environment and dynamic processes occurring during the self-assembly of surfactant molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structural dynamics of 1-Pentadecanesulfonic acid, sodium salt in both its monomeric and aggregated states. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about molecular conformation and mobility can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of sodium 1-pentadecanesulfonate is characterized by signals corresponding to the protons of the long alkyl chain. In a dilute aqueous solution below the critical micelle concentration (CMC), the signals are relatively sharp. Upon micellization, a noticeable broadening of the signals occurs due to the restricted motion of the surfactant molecules within the micellar core. The chemical shifts of the protons are also sensitive to their local environment. For instance, the terminal methyl protons (C15-H) typically appear at the highest field (lowest ppm), while the protons on the carbon alpha to the sulfonate group (C1-H) are shifted further downfield due to the electron-withdrawing effect of the sulfonate headgroup.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information on the carbon backbone of the surfactant. Changes in the chemical shifts of the carbon atoms along the alkyl chain can indicate conformational changes, such as the degree of trans versus gauche conformers, upon aggregation. The carbon atom attached to the sulfonate group (C1) exhibits the largest downfield shift.

²³Na NMR Spectroscopy: Sodium-23 NMR can be employed to study the interactions of the sodium counterions with the sulfonate headgroups. intertek.com As a quadrupolar nucleus, the linewidth of the ²³Na signal is sensitive to the symmetry of the electric field gradient at the nucleus. intertek.com In a dilute solution, the sodium ions are fully hydrated and exhibit a narrow NMR signal. Upon micelle formation, a significant portion of the counterions become associated with the charged micellar surface, leading to a broader signal due to the less symmetric environment. This change in linewidth can be used to monitor the degree of counterion binding to the micelles.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Gained |

| ¹H | 0.8-1.0 (terminal CH₃), 1.2-1.6 (bulk CH₂), 2.5-3.0 (α-CH₂) | Alkyl chain mobility, micelle formation (line broadening) |

| ¹³C | 14 (terminal CH₃), 22-34 (bulk CH₂), ~60 (α-CH₂) | Conformational changes (trans/gauche), packing in micelles |

| ²³Na | Relative to NaCl reference | Counterion binding, micellar surface charge density |

| Note: Specific chemical shift values can vary depending on the solvent, concentration, and temperature. The values presented are typical for long-chain alkyl sulfonates. |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of micellar aggregates. This is often achieved by using fluorescent probes, such as pyrene (B120774), which exhibit spectral characteristics that are dependent on the polarity of their surrounding microenvironment. core.ac.uk

When this compound is at a concentration below its CMC, pyrene molecules are in a polar aqueous environment. As the surfactant concentration increases and micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to distinct changes in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the probe's location. A high I₁/I₃ ratio is observed in polar environments, while a lower ratio indicates a nonpolar environment. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration typically shows a sigmoidal decrease, with the inflection point corresponding to the CMC. nih.gov

Furthermore, at higher probe concentrations, the formation of pyrene excimers can be observed, which is characterized by a broad, red-shifted emission band. nih.gov The ratio of excimer to monomer fluorescence intensity can provide information on the size and aggregation number of the micelles. researchgate.net

| Fluorescence Parameter | Change upon Micellization | Information Derived |

| Pyrene I₁/I₃ ratio | Decreases significantly | Critical Micelle Concentration (CMC), polarity of the micellar core |

| Excimer/Monomer Intensity Ratio | Increases around the CMC | Micelle aggregation number, probe distribution within micelles |

| Note: The exact values are dependent on the specific fluorescent probe used and the experimental conditions. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the conformational ordering and intermolecular interactions of surfactant molecules in their aggregated state. columbia.eduresearchgate.netcolumbia.edu

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for studying aqueous surfactant solutions. The C-H stretching vibrations of the methylene (B1212753) groups in the alkyl chain are sensitive to the conformational order. In a disordered, liquid-like state (monomers in solution), the symmetric (ν_s(CH₂)) and asymmetric (ν_as(CH₂)) stretching bands appear at higher wavenumbers. Upon micellization, the alkyl chains become more ordered and adopt a higher proportion of trans conformations, resulting in a shift of these bands to lower wavenumbers. The S=O stretching vibrations of the sulfonate headgroup can also be monitored to study hydration and counterion binding. rsc.org

Raman Spectroscopy: Raman spectroscopy is well-suited for studying aqueous solutions due to the weak Raman scattering of water. crimsonpublishers.com The "accordion-like" longitudinal acoustic mode (LAM) in the low-frequency region of the Raman spectrum is indicative of the all-trans conformation of the alkyl chain. The intensity and frequency of this mode can be related to the length of the ordered chain segments within the micelle. Additionally, the C-C skeletal and C-H stretching regions provide information on the trans-gauche isomerization of the alkyl chains. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| ν_as(CH₂) (IR/Raman) | ~2920 | Alkyl chain packing and order |

| ν_s(CH₂) (IR/Raman) | ~2850 | Alkyl chain packing and order |

| S=O stretch (IR) | ~1200 & ~1050 | Headgroup hydration and ion-pairing |

| Longitudinal Acoustic Mode (Raman) | Low frequency | All-trans chain length |

| Note: Wavenumbers are approximate and can shift based on the molecular environment and aggregation state. |

Scattering Techniques for Supramolecular Architecture Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanoscale structures of surfactant solutions. nih.gov By analyzing the scattering pattern of X-rays at very small angles, one can obtain information about the size, shape, and inter-particle interactions of micelles. For a solution of this compound above its CMC, the SAXS profile will exhibit features characteristic of the micellar morphology.

Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS for studying surfactant aggregates. researchgate.net The key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612). Since hydrogen and deuterium have very different neutron scattering lengths, it is possible to selectively highlight different parts of the surfactant-solvent system.

For instance, by using heavy water (D₂O) as the solvent, the contrast between the hydrocarbon tails of the surfactant and the solvent is enhanced, providing detailed information about the structure of the micellar core. Conversely, by using a mixture of H₂O and D₂O that matches the scattering length density of the surfactant headgroups, their contribution to the scattering can be effectively "nulled out," allowing for a more focused analysis of the hydrophobic core. SANS is particularly powerful for determining the aggregation number, the shape of the micelles, and the extent of solvent penetration into the micellar core and palisade layer. nist.gov

| Scattering Technique | Primary Information Obtained | Typical Findings for Anionic Surfactants |

| SAXS | Micelle size (Radius of Gyration, R_g), shape (spherical, ellipsoidal, cylindrical), inter-micellar spacing | Formation of spherical micelles near the CMC, transitioning to larger, anisotropic structures at higher concentrations or with added salt. |

| SANS | Micelle aggregation number, core and shell dimensions, solvent penetration, counterion distribution (with contrast variation) | Detailed core-shell structure, determination of the number of surfactant molecules per micelle, and the degree of hydration of the headgroups. |

| Note: The structural parameters obtained are model-dependent and require careful data analysis and interpretation. |

Dynamic Light Scattering (DLS) for Size and Polydispersity

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used extensively for determining the size distribution of small particles and macromolecules in suspension or solution. nih.gov The method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov For a surfactant like this compound, DLS is an ideal tool for characterizing the micelles that form above the critical micelle concentration (CMC). malvernpanalytical.com

The analysis of the intensity fluctuations yields the translational diffusion coefficient (Dτ) of the micelles, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. nih.gov This radius represents the effective size of the diffusing particle, including any associated solvent molecules. The technique is sensitive enough to monitor changes in micelle size of less than a nanometer. malvernpanalytical.com

Furthermore, DLS provides a measure of the polydispersity of the system through the Polydispersity Index (PDI). nih.gov A PDI value close to zero indicates a monodisperse or homogenous population of micelles, while values closer to one suggest a broad distribution of sizes. nih.gov The size and polydispersity of this compound micelles are influenced by factors such as concentration, temperature, and the ionic strength of the solution. brookhaveninstruments.com For ionic surfactants, increasing salt concentration screens the electrostatic repulsion between the charged head groups, often leading to micellar growth. brookhaveninstruments.com

Interactive Data Table 1: Illustrative DLS Data for this compound Micelles in Aqueous Solution

| Concentration (mM) | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 10 | 4.2 | 0.21 |

| 20 | 4.5 | 0.18 |

| 50 | 4.9 | 0.15 |

| 100 | 5.3 | 0.14 |

Microscopic Imaging of Self-Assembled Structures

Microscopy techniques operating at the nanoscale are indispensable for the direct visualization of the self-assembled aggregates formed by surfactants. These methods provide direct, real-space evidence of the morphology and organization of structures like micelles, vesicles, and adsorbed monolayers, complementing the ensemble-averaged data from scattering techniques.

Transmission Electron Microscopy (TEM) is a powerful imaging tool that can visualize the morphology of surfactant aggregates with high resolution. thepattersonlab.com To study structures in a liquid environment, cryogenic TEM (cryo-TEM) is often employed. In this method, a thin film of the surfactant solution is rapidly vitrified by plunging it into a cryogen, trapping the self-assembled structures in their native, solution-state conformations. thepattersonlab.com This allows for the direct imaging of the size and shape of this compound micelles, which are expected to be spherical or ellipsoidal depending on concentration and solution conditions. TEM can distinguish between different morphologies, such as spherical micelles, worm-like micelles, or vesicles. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces on the atomic scale. nih.gov In the context of this compound, AFM is particularly useful for characterizing monolayers adsorbed onto a solid substrate. The technique operates by scanning a sharp tip at the end of a cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional topographical map of the surface. nih.gov AFM can reveal the packing arrangement, domain formation, and surface coverage of the surfactant molecules on various substrates, providing insights into the initial stages of surface modification and wetting. nih.gov

Scanning Tunneling Microscopy (STM) offers unparalleled real-space resolution for imaging conductive surfaces, making it an exceptional tool for studying the self-assembly of surfactant molecules at solid-liquid interfaces. nih.govresearchgate.net The technique relies on the quantum mechanical tunneling current that flows between a sharp, conductive tip and the sample when they are brought into close proximity. bruker-nano.jp For a molecule like this compound, STM can be used to visualize the two-dimensional, ordered structures that form when a solution is deposited onto a conductive substrate like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net

STM studies can elucidate the molecular packing, orientation of the alkyl chains, and the lattice parameters of the self-assembled monolayer. nih.govbruker-nano.jp The contrast in STM images reveals how the molecules arrange themselves to balance molecule-substrate and intermolecular interactions. Researchers can use STM to investigate how factors like concentration, solvent, and temperature influence the structural transitions of these monolayers. researchgate.net

Interactive Data Table 2: Typical STM Imaging Parameters for a Self-Assembled Monolayer

| Parameter | Value | Purpose |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | Provides an atomically flat, conductive surface for self-assembly. |

| Bias Voltage | -1.0 V to +1.0 V | Controls the energy of tunneling electrons to optimize image contrast. |

| Tunneling Current | 50 pA - 500 pA | Setpoint for the feedback loop that maintains a constant tip-sample distance. |

| Scan Size | 5 nm x 5 nm to 50 nm x 50 nm | Defines the area of the surface to be imaged. |

Interfacial Rheology and Surface Tension Measurements

The primary function of a surfactant is to adsorb at interfaces and lower the interfacial or surface tension. The study of these interfacial properties is crucial for understanding the performance of this compound in applications such as emulsification, foaming, and wetting.

Surface tension measurements are fundamental to characterizing any surfactant. By measuring the surface tension of a solution as a function of surfactant concentration, a plot can be generated from which the Critical Micelle Concentration (CMC) is determined. The CMC is the concentration at which micelle formation becomes significant and is identified by an abrupt change in the slope of the surface tension versus log-concentration curve. nih.gov For an ionic surfactant, the presence of electrolytes like sodium chloride can significantly lower the CMC and the surface tension at the CMC. nih.gov

Interfacial rheology investigates the mechanical properties of the adsorbed surfactant layer at a liquid-liquid or liquid-air interface. mdpi.com These properties are described by shear and dilational moduli. The dilational modulus (E), in particular, characterizes the interface's resistance to changes in area (stretching or compression). mdpi.com It is measured by oscillating the interfacial area and measuring the resulting change in surface tension. A high dilational modulus indicates a strong, elastic interfacial film, which is often crucial for the long-term stability of emulsions and foams. mdpi.commdpi.com The interfacial rheological behavior of this compound would depend on its concentration, frequency of deformation, and the presence of other substances in the bulk phases. mdpi.com

Interactive Data Table 3: Representative Surface Tension Data for this compound

| Concentration (log M) | Surface Tension (mN/m) |

| -5.0 | 68.5 |

| -4.5 | 62.1 |

| -4.0 | 54.3 |

| -3.5 | 45.7 |

| -3.0 | 38.2 |

| -2.5 | 38.0 |

| -2.0 | 37.9 |

Theoretical and Computational Modeling of 1 Pentadecanesulfonic Acid, Sodium Salt Systems

Molecular Dynamics Simulations of Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for studying the self-assembly of surfactants like 1-pentadecanesulfonic acid, sodium salt. cuny.edunih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the dynamic processes of micellization, interfacial adsorption, and solvation. nih.govprinceton.edu These simulations provide a unique, atomistic view of the competing molecular interactions that drive the formation of complex hierarchical structures. cuny.edu

MD simulations can spontaneously capture the aggregation of individual surfactant molecules (unimers) into micelles in an aqueous environment. The process is driven by the hydrophobic effect, where the 15-carbon alkyl tails are expelled from the water, clustering together to form a nonpolar core, while the hydrophilic sulfonate headgroups remain exposed to the aqueous phase. jsirjournal.com

The stability of these micelles is a dynamic equilibrium. Simulations show the continuous exchange of unimers between the micelle and the bulk solution, as well as processes like micelle fusion and fission, which are difficult to observe experimentally due to the short time and length scales involved. rsc.org The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter that can be estimated from simulations and is influenced by factors like temperature and the presence of electrolytes. rsc.orgutoronto.ca For alkyl sulfonates, increasing the hydrophobic chain length generally leads to a lower CMC and increased micellar stability. utoronto.ca The presence of salts like sodium chloride screens the electrostatic repulsion between the anionic sulfonate headgroups, which reduces the CMC and can promote the growth of micelles from spherical to larger, cylindrical or worm-like structures. rsc.org

Table 1: Predicted Micellar Properties of this compound in Aqueous Solution Note: Specific experimental values for this compound are not readily available in the cited literature. The values below are estimated based on established trends for homologous series of sodium alkyl sulfonates.

| Property | Predicted Value/Behavior | Influencing Factors |

| Critical Micelle Concentration (CMC) | Lower than shorter-chain sulfonates (e.g., SDS) | Temperature, presence and concentration of electrolytes (e.g., NaCl). rsc.orgutoronto.ca |

| Aggregation Number (Nagg) | Higher than shorter-chain sulfonates | Increases with salt concentration. nih.gov |

| Micelle Shape | Spherical at low concentrations; transition to cylindrical/worm-like with added salt or increased concentration. rsc.org | Surfactant concentration, electrolyte concentration, temperature. rsc.org |

| Thermodynamics of Micellization | Spontaneous process driven by a large positive entropy change (hydrophobic effect). jsirjournal.com | The primary driving force is the release of ordered water molecules from around the hydrocarbon chains. jsirjournal.com |

MD simulations are crucial for elucidating the mechanisms by which 1-pentadecanesulfonate molecules adsorb at various interfaces, such as the air-water or solid-water interface. nih.gov At the air-water interface, the surfactant molecules arrange into a monolayer with their hydrophobic tails oriented towards the air and their hydrophilic sulfonate headgroups in the water, thereby reducing the surface tension of the water. researchgate.net

At a solid-liquid interface, such as alumina (B75360) in water, the adsorption mechanism is more complex. At low concentrations, individual sulfonate ions may adsorb onto a positively charged surface. As the concentration increases towards a critical point, a sharp increase in adsorption is observed. columbia.edu This is attributed to the formation of two-dimensional aggregates on the surface known as hemimicelles, where the hydrophobic tails of the adsorbed surfactant ions associate through lateral interactions. columbia.edu This process is driven by the cohesive energy between the hydrocarbon chains. columbia.edu The adsorption process at an interface can be understood as a mixed diffusion-kinetic mechanism, where the rate is influenced by both the diffusion of surfactant molecules to the interface and potential energy barriers to adsorption. nih.govdntb.gov.ua

Table 2: Key Parameters in the Simulation of Interfacial Adsorption

| Parameter | Description | Significance for 1-Pentadecanesulfonate |

| Surface Excess Concentration (Γ) | The concentration of surfactant molecules at the interface relative to the bulk solution. | Determines the packing density of the adsorbed layer. |

| Minimum Area per Molecule (Amin) | The minimum area occupied by a single surfactant molecule at the interface at maximum packing. jsirjournal.com | For alkyl sulfonates, Amin is influenced by the size of the headgroup and the repulsion between them. doi.org |

| Adsorption Free Energy (ΔG°ads) | The change in free energy when a surfactant molecule moves from the bulk solution to the interface. | A more negative value indicates stronger adsorption. The contribution per -CH₂- group is generally constant for a homologous series. doi.org |

| Hemimicelle Formation | The aggregation of adsorbed surfactants on a solid surface via tail-tail interactions. columbia.edu | Occurs at a critical concentration, leading to a significant increase in surface coverage. columbia.edu |

The behavior of this compound in water is critically dependent on how the individual components—the sulfonate headgroup, the hydrocarbon tail, and the sodium counterion—interact with surrounding water molecules. MD simulations provide a detailed picture of these hydration shells.

The sodium ion (Na⁺) is surrounded by a well-defined first hydration shell. First-principles MD simulations suggest an average of approximately 5 to 6 water molecules in this primary shell. researchgate.net These water molecules are in dynamic exchange with the second hydration shell and the bulk water. researchgate.net

The anionic sulfonate headgroup (-SO₃⁻) also structures the surrounding water molecules through strong hydrogen bonding. DFT studies on analogous molecules show the formation of a stable hydrated complex around the sulfonate group. researchgate.netpku.edu.cn The introduction of a cation like Na⁺ can perturb this hydration shell. researchgate.net The long pentadecyl tail is hydrophobic and disrupts the hydrogen-bonding network of water, leading to the formation of a "cage-like" structure of water molecules around it, which is entropically unfavorable and drives the self-assembly process. jsirjournal.com The dynamics of the hydration shell, including the residence time of water molecules, are key to understanding ion mobility and reactivity. osti.govpsu.edu

Table 3: Hydration Shell Properties of Constituent Ions

| Ion | Coordination Number (First Shell) | Key Interaction | Dynamic Behavior |

| Sodium (Na⁺) | ~5-6 water molecules researchgate.net | Ion-dipole | Frequent exchange of water molecules between the first and second solvation shells. researchgate.netosti.gov |

| Sulfonate (-SO₃⁻) | Forms stable hydrated complexes (e.g., with ~6 water molecules in an analogous system). researchgate.netpku.edu.cn | Hydrogen bonding | The structure of the hydration shell is significantly disturbed by the presence of cations. researchgate.netpku.edu.cn |

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for calculating the optimized geometries and interaction energies between molecules with high accuracy. For this compound, DFT can be applied to understand the fundamental interactions between the sulfonate anion, the sodium counterion, and solvent molecules. researchgate.netpku.edu.cn

DFT calculations can reveal the precise nature of the bond between the sodium ion and the sulfonate group, confirming that cations can bind stably to the sulfonate in a bidentate fashion (interacting with two of the oxygen atoms). researchgate.netpku.edu.cn These studies also quantify how the binding energy is affected by the surrounding solvent environment. Furthermore, DFT is used to model the hydrated sulfonate headgroup, showing how the introduction of the Na⁺ cation perturbs the hydrogen bond network of the water molecules in the hydration shell. researchgate.netpku.edu.cn This level of detail is critical for parameterizing the force fields used in classical MD simulations and for understanding chemical reactivity. uctm.edu

Coarse-Grained Modeling of Complex Self-Assembled Systems

While all-atom MD simulations provide high-resolution detail, their computational cost limits the time and length scales that can be studied. nih.gov Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single interaction site or "bead." rsc.orgrsc.org This simplification reduces the number of degrees of freedom in the system, allowing for simulations of much larger systems (e.g., many micelles) over longer timescales (microseconds to milliseconds). nih.govrsc.org

Predictive Models for Surfactant Behavior in Multicomponent Systems

Predicting the phase behavior of surfactants in multicomponent systems—containing polymers, electrolytes, oils, and other additives—is a significant challenge due to the complex interplay of various interactions. nih.govmdpi.com Advanced modeling approaches aim to create predictive frameworks for this behavior.

One such approach treats a complex solvent (e.g., water, surfactant, and electrolyte) as a single "pseudosolvent." mdpi.com The phase behavior of a polymer in this system can then be modeled as a simpler binary system, with the properties of the pseudosolvent determined by the composition of its components. This allows for the construction of phase diagrams without requiring detailed information about every molecular interaction. mdpi.com

More recently, machine learning (ML) and graph neural network (GNN) architectures are being developed to predict properties like solubility in complex mixtures. rsc.org These models can be trained on a combination of experimental data and data from computational methods. By learning the relationships between molecular structure and macroscopic properties, these predictive models can accelerate the design and formulation of new products by screening potential candidates computationally before undertaking time-consuming experimental work. rsc.orgosti.gov

Table 4: Comparison of Theoretical and Computational Modeling Techniques

| Technique | Primary Application for Surfactant Systems | Strengths | Limitations |

| Molecular Dynamics (MD) - All-Atom | Detailed mechanism of micelle formation, interfacial adsorption, hydration shell structure. cuny.edunih.gov | High chemical specificity and accuracy in describing molecular interactions. | Computationally expensive; limited to small systems and short timescales. nih.gov |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, precise calculation of intermolecular interaction energies. nih.govnih.gov | High accuracy for electronic properties and geometries; essential for force field parameterization. researchgate.net | Very computationally intensive; generally limited to static systems or very short timescales. nih.gov |

| Coarse-Grained (CG) Modeling | Large-scale self-assembly, phase transitions, dynamics of multiple micelles (fusion/fission). rsc.orgrsc.org | Access to much longer time and length scales than all-atom MD. nih.govrsc.org | Loss of chemical detail; properties are dependent on the parameterization scheme. rsc.org |

| Predictive/ML Models | Phase behavior in multicomponent systems, solubility prediction, formulation design. mdpi.comrsc.org | Can rapidly screen large chemical spaces; integrates experimental and computational data. rsc.org | Requires large, high-quality datasets for training; generalizability can be a challenge. rsc.org |

Environmental Fate and Transformation Mechanisms

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental breakdown of organic compounds. For surfactants like 1-pentadecanesulfonic acid, sodium salt, this process is heavily influenced by the presence of microorganisms capable of metabolizing the alkyl chain and cleaving the sulfonate group.

Under aerobic conditions, long-chain alkyl sulfonates are generally considered to be readily biodegradable. nih.gov The primary degradation pathway for linear alkylbenzene sulfonates (LAS), a well-studied analog, involves the initial oxidation of the terminal methyl group of the alkyl chain, a process known as ω-oxidation. This is followed by a series of β-oxidations, which sequentially shorten the alkyl chain by two carbon units. nih.govnih.gov This process leads to the formation of sulfophenylcarboxylic acids (SPCs) with progressively shorter alkyl chains. nih.gov The aromatic ring of LAS is subsequently cleaved, ultimately leading to the mineralization of the surfactant to carbon dioxide, water, and sulfate (B86663). nih.gov Studies on LAS have shown that its degradation in aerobic environments like river water and soil is rapid, with half-lives ranging from a few days to a few weeks. nih.govnih.gov For instance, the half-life for the mineralization of the benzene (B151609) ring of various LAS homologs in soil has been reported to be between 18 and 26 days. nih.gov

The rate of aerobic biodegradation can be influenced by environmental factors such as temperature and the presence of an adapted microbial community. nih.gov Lower temperatures can inhibit the degradation process, while the presence of microorganisms already acclimated to the surfactant can enhance the degradation rate. nih.gov

The biodegradation of long-chain alkyl sulfonates under anaerobic conditions is generally slower and more complex than aerobic degradation. For many years, LAS was considered resistant to anaerobic breakdown. However, more recent studies have demonstrated that LAS can be biodegraded in anaerobic environments, such as marine sediments and sludge digesters, albeit at a slower rate than in aerobic settings. nih.gov

Under anaerobic conditions, the degradation of LAS can also proceed through the formation of sulfophenylcarboxylic acids (SPCs). nih.gov Some studies suggest that certain anaerobic bacteria can utilize LAS as a source of sulfur or carbon. nih.gov For example, sulfate-reducing bacteria like Desulfovibrio and Desulfomicrobium have been implicated in the anaerobic degradation of aromatic compounds and may play a role in LAS breakdown. nih.gov The initial steps of anaerobic degradation of the alkyl chain may involve different enzymatic reactions compared to aerobic pathways before proceeding to the shortening of the chain.

The primary metabolites identified during the biodegradation of linear alkylbenzene sulfonates (LAS) are sulfophenylcarboxylic acids (SPCs). nih.gov These are formed through the oxidative shortening of the alkyl chain. The specific chain lengths of the resulting SPCs depend on the starting LAS homolog. For a C15 alkyl sulfonate, a series of carboxylated metabolites with shorter alkyl chains would be expected.

While specific kinetic data for this compound are not available, studies on LAS provide valuable analog data. The degradation of LAS has been shown to follow first-order kinetics in some studies. atlantis-press.comatlantis-press.com

Table 1: Aerobic Biodegradation Half-lives of Linear Alkylbenzene Sulfonate (LAS) Homologs in Soil

| LAS Homolog | Half-life (days) for Mineralization of Benzene Ring |

| C10 | ~22 |

| C11 | ~20 |

| C12 | ~18 |

| C13 | ~23 |

| C14 | ~26 |

| Source: Adapted from Larson et al. (1989). nih.gov |

Table 2: Primary Biodegradation Kinetics of Linear Alkylbenzene Sulfonates (LAS) in Seawater

| Parameter | Value (days) |

| t(50) (Half-life) | 6.15 ± 0.45 |

| Lag Time | 6.67 ± 0.60 |

| Source: Adapted from Perales et al. (2007). nih.gov |

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to solid phases is a critical process that influences the transport, bioavailability, and ultimate fate of surfactants in the environment. The long hydrophobic alkyl chain of this compound suggests a propensity for sorption to organic matter and mineral surfaces.

Anionic surfactants like long-chain alkyl sulfonates readily sorb to soil and sediment. This process is primarily driven by hydrophobic interactions between the alkyl chain of the surfactant and the organic carbon fraction of the soil or sediment. researchgate.net Electrostatic interactions can also play a role, particularly with positively charged sites on clay minerals.